1-{4-[(5-carboxy-2-methoxyphenyl)amino]-5-chloro-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid
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Overview
Description
1-{4-[(5-carboxy-2-methoxyphenyl)amino]-5-chloro-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinone ring, a tricyclo decane framework, and multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5-carboxy-2-methoxyphenyl)amino]-5-chloro-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone ring, followed by the introduction of the tricyclo decane framework. Key steps include:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tricyclo Decane Framework: This step often involves a Diels-Alder reaction or other cycloaddition reactions to introduce the tricyclo structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5-carboxy-2-methoxyphenyl)amino]-5-chloro-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-{4-[(5-carboxy-2-methoxyphenyl)amino]-5-chloro-6-oxopyridazin-1(6H)-yl}tricyclo[331
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-{4-[(5-carboxy-2-methoxyphenyl)amino]-5-chloro-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(5-carboxy-2-methoxyphenyl)amino]-5-chloro-6-oxopyridazin-1(6H)-yl}cyclohexane-2-carboxylic acid
- 1-{4-[(5-carboxy-2-methoxyphenyl)amino]-5-chloro-6-oxopyridazin-1(6H)-yl}bicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
The uniqueness of 1-{4-[(5-carboxy-2-methoxyphenyl)amino]-5-chloro-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid lies in its tricyclo decane framework, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C23H24ClN3O6 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
1-[4-(5-carboxy-2-methoxyanilino)-5-chloro-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid |
InChI |
InChI=1S/C23H24ClN3O6/c1-33-17-3-2-13(21(29)30)7-15(17)26-16-10-25-27(20(28)19(16)24)23-8-11-4-12(9-23)6-14(5-11)18(23)22(31)32/h2-3,7,10-12,14,18,26H,4-6,8-9H2,1H3,(H,29,30)(H,31,32) |
InChI Key |
NWSSPDRBWIANIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4C(=O)O)Cl |
Origin of Product |
United States |
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